ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate
Description
Ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate is a bicyclic heterocyclic compound featuring fused imidazole and triazole rings. The ethyl ester group at position 3 enhances its lipophilicity, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5,6-dihydro-4H-imidazo[1,2-c]triazole-3-carboxylate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)5-6-8-3-4-11(6)10-9-5/h8H,2-4H2,1H3 |
InChI Key |
KHDACKQEOXSKEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NCCN2N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde to form the imidazole ring, followed by further functionalization to introduce the triazole moiety.
Wallach Synthesis: This method involves the oxidative cyclization of diaminomaleonitrile with an aldehyde.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form the imidazole ring, followed by cyclization to introduce the triazole moiety.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl ester moiety undergoes nucleophilic acyl substitution, enabling derivatization:
These reactions are critical for modifying solubility or introducing bioactive groups .
Oxidation and Reduction Reactions
The fused heterocyclic system exhibits redox activity:
-
Oxidation :
-
Reduction :
Cyclization and Ring Expansion
Under acidic or basic conditions, the compound undergoes cyclization to form extended heterocycles. For example:
-
Reagents : Hydrazine hydrate
-
Conditions : Ethanol, reflux
-
Product : Pyridazine-fused derivatives via diacylhydrazide intermediates .
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| Ethyl 4H-imidazo-triazole-3-carboxylate | Hydrazine hydrate | 1H-1,2,3-triazolo[4,5-d]pyridazine | ~80% |
Electrophilic Aromatic Substitution
The electron-rich imidazole ring participates in electrophilic substitutions:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C4 position.
-
Halogenation : Br₂/FeBr₃ yields brominated derivatives.
-
Sulfonation : Fuming H₂SO₄ generates sulfonic acid analogs.
These modifications enhance biological activity or serve as intermediates for further synthesis .
Photochemical Reactions
The triazole ring exhibits photostability, but UV irradiation in the presence of sensitizers (e.g., benzophenone) induces [2+2] cycloadditions, forming dimeric structures. This property is leveraged in materials science for crosslinking applications .
Scientific Research Applications
Ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Variations
*Assumed based on similar structures; †Calculated from molecular formula.
2.2 Physicochemical Properties
- Lipophilicity : The ethyl ester group in the target compound increases lipophilicity compared to the carboxylic acid derivative , enhancing membrane permeability.
- Hydrogen Bonding: Carbaldehyde () and carboxylic acid () derivatives have higher hydrogen-bond acceptor/donor counts, increasing polarity and reducing bioavailability.
- Topological Polar Surface Area (TPSA) : The thiadiazole-containing analogue () has a TPSA of 115 Ų, significantly higher than the target compound (~70–80 Ų estimated), suggesting lower blood-brain barrier penetration .
Data Tables
Table 1: Structural Comparison
Table 2: Commercial Availability
Biological Activity
Ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
This compound belongs to the class of imidazole and triazole derivatives. The synthesis typically involves multi-step reactions that include cyclization processes. For instance, the reaction of suitable precursors under specific conditions can yield this compound with varying degrees of yield and purity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of imidazole and triazole derivatives. For instance:
- Cytotoxicity against Cancer Cell Lines : this compound has shown significant cytotoxic effects against various cancer cell lines. In vitro assays reveal that it inhibits cell growth in human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) with IC50 values comparable to established chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 27.89 |
| This compound | A-549 | 25.77 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that derivatives containing the triazole moiety often display broad-spectrum activity against bacteria and fungi. For example:
- Antibacterial and Antifungal Effects : Studies have reported that this compound demonstrates inhibitory effects against various microbial strains .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in proliferation and apoptosis. The presence of the imidazole and triazole rings enhances its ability to form hydrogen bonds with biomolecular targets such as proteins and nucleic acids.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the imidazole or triazole ring can lead to variations in potency and selectivity:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's interaction with target proteins involved in cancer cell signaling pathways .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : In a study assessing the cytotoxic effects on MCF-7 cells treated with varying concentrations of the compound over 48 hours showed a dose-dependent inhibition of cell viability.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups .
Q & A
Q. What are standard synthetic routes for ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation or hydrazide intermediates.
- Cyclocondensation : React carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions. This method is efficient for generating 1,2,4-triazole-3-carboxylates and allows substitution at position 5 .
- Hydrazide Route : Start with ethyl esters (e.g., ethyl 5-methyl-1H-imidazole-4-carboxylate), react with hydrazine hydrate to form hydrazides, then introduce thiocyanate or isothiocyanate to form triazole-thione intermediates .
- Esterification : Convert 5-amino-1,2,4-triazole-3-carboxylic acid derivatives using methanol or ethanol under acidic conditions .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 8.5–13.9 ppm in DMSO-d6) .
- IR Spectroscopy : Identify functional groups like C=O (1711 cm⁻¹) and N-H stretches .
- HPLC : Verify purity (>95%) and retention times under gradient elution (e.g., CH₂Cl₂/MeOH) .
Q. How is the compound purified after synthesis?
- Methodological Answer :
- Flash Chromatography : Use silica gel with dichloromethane/methanol gradients (0–10% MeOH over 15 column volumes) .
- Recrystallization : Ethanol or aqueous ethanol mixtures yield high-purity crystals .
- Dry Loading : Pre-adsorb crude product onto Celite to improve separation during chromatography .
Advanced Research Questions
Q. How can cyclocondensation reactions be optimized for higher yields?
- Methodological Answer :
- Catalyst Screening : Test copper sulfate/sodium ascorbate systems for click chemistry routes (e.g., 41–72% yield improvements) .
- Solvent Optimization : Use THF/water (1:1) for azide-alkyne cycloadditions to enhance solubility and reaction rates .
- Temperature Control : Reflux at 50–80°C for 48–72 hours to drive reactions to completion .
Q. How to resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Computational Docking : Compare binding affinities of synthesized derivatives against target enzymes (e.g., 14-α-demethylase lanosterol, PDB 3LD6) to prioritize candidates for in vitro testing .
- Dose-Response Studies : Conduct IC50 assays across multiple concentrations to validate activity trends .
- Meta-Analysis : Cross-reference data with structurally similar triazole derivatives (e.g., antifungal SAR studies) .
Q. What role does click chemistry play in synthesizing imidazo-triazole hybrids?
- Methodological Answer :
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Link triazole cores to pyrazole or imidazole fragments. For example, react ethyl 5-azido-pyrazole-4-carboxylate with alkynes (e.g., hex-1-yne) under CuSO4/NaAsc conditions .
- Post-Functionalization : Introduce substituents (e.g., butyl or aryl groups) via triazenylpyrazole precursors to modulate bioactivity .
Q. How can computational methods predict the compound’s pharmacological potential?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., fungal CYP51) using software like AutoDock Vina .
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict optimal reaction conditions and intermediates .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Q. How to address stability challenges during synthesis and storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
